molecular formula C13H13Br B15157630 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene

Cat. No.: B15157630
M. Wt: 249.15 g/mol
InChI Key: QTOCQNXLZFODFR-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene is a chemical compound with the molecular formula C₁₃H₁₃Br. It is a derivative of indacene, characterized by the presence of a bromine atom and a methyl group on its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium complexes such as Pd(dppf)Cl₂. The optimized conditions for this synthesis include the use of 1.5 mol% Pd(dppf)Cl₂, 1.1 mol/mol of 4-tert-butylphenyl boronic acid, 1.5 mol/mol of potassium carbonate, and 1000 mL/mol of isopropanol. The reaction mixture is stirred under reflux until stable conversion of the bromoindene is achieved, which usually takes around 26 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl₂ is commonly used as a catalyst in coupling reactions.

    Bases: Potassium carbonate is often used as a base in these reactions.

    Solvents: Isopropanol is a typical solvent used in the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield various substituted indacenes .

Scientific Research Applications

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indacene structure play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2,3,5-tetrahydro-s-indacene: Lacks the methyl group present in 4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene.

    6-Methyl-1,2,3,5-tetrahydro-s-indacene: Lacks the bromine atom present in this compound.

Uniqueness

The presence of both the bromine atom and the methyl group in this compound makes it unique compared to its similar compounds.

Properties

IUPAC Name

4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br/c1-8-5-10-7-9-3-2-4-11(9)13(14)12(10)6-8/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCQNXLZFODFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=C3CCCC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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